An In-depth Technical Guide to the Chemical Properties of 1'-Methyl-2,4'-bipiperidine
An In-depth Technical Guide to the Chemical Properties of 1'-Methyl-2,4'-bipiperidine
Abstract
This document provides a comprehensive technical examination of 1'-Methyl-2,4'-bipiperidine (CAS No. 103985-03-1), a heterocyclic aliphatic compound featuring a bipiperidine scaffold.[1] Bipiperidine cores are prevalent in numerous biologically active molecules and serve as critical building blocks in medicinal chemistry. This guide delineates the molecule's fundamental chemical and physical properties, offers a plausible synthetic pathway, details expected analytical characterizations, and discusses its reactivity and safety profile. The content herein is structured to provide both foundational knowledge and practical insights for professionals engaged in chemical research and pharmaceutical development.
Core Chemical Identity and Properties
1'-Methyl-2,4'-bipiperidine is a specific isomer within the bipiperidine family, characterized by a methyl group on the nitrogen of one piperidine ring, with the two rings linked between the C2 and C4 positions. Precise isomeric identification is critical, as subtle structural changes in related compounds like 1'-Methyl-1,4'-bipiperidine or 1-Methyl-4,4'-bipiperidine can lead to vastly different pharmacological and toxicological profiles.[2][3]
Structural and Molecular Identifiers
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IUPAC Name: 1'-Methyl-2,4'-bipiperidine
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CAS Number: 103985-03-1[1]
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Molecular Formula: C₁₁H₂₂N₂[1]
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SMILES: CN1CCC(CC1)C2CCCCN2[1]
Physicochemical and Computed Data
The properties of 1'-Methyl-2,4'-bipiperidine dictate its behavior in various chemical environments, from reaction solvents to biological media. The following table summarizes key computed data, which are instrumental for predicting solubility, membrane permeability, and potential for intermolecular interactions.
| Property | Value | Source |
| Molecular Weight | 182.31 g/mol | ChemScene[1] |
| Topological Polar Surface Area (TPSA) | 15.27 Ų | ChemScene[1] |
| LogP (Octanol-Water Partition Coeff.) | 1.4703 | ChemScene[1] |
| Hydrogen Bond Donors | 1 | ChemScene[1] |
| Hydrogen Bond Acceptors | 2 | ChemScene[1] |
| Rotatable Bonds | 1 | ChemScene[1] |
These values suggest a molecule with moderate lipophilicity (LogP) and a low polar surface area, characteristics often associated with good oral bioavailability in drug candidates. The presence of both a hydrogen bond donor (the secondary amine) and acceptors (both nitrogens) allows for a range of potential interactions with biological targets.
Synthesis and Purification Workflow
While specific, optimized syntheses for 1'-Methyl-2,4'-bipiperidine are not widely published in mainstream literature, a robust pathway can be conceptualized based on established heterocyclic chemistry principles. The synthesis of substituted piperidines often relies on the catalytic hydrogenation of their aromatic pyridine precursors, a reliable and scalable method.
Conceptual Synthetic Strategy
The most logical approach involves a two-stage process: first, the creation of the core bipiperidine structure, followed by selective N-alkylation. This ensures regiochemical control and avoids the formation of undesired isomers.
Caption: Conceptual workflow for the synthesis of 1'-Methyl-2,4'-bipiperidine.
Experimental Protocol: Synthesis via Catalytic Hydrogenation and N-Methylation
This protocol is a representative, non-optimized procedure intended for research purposes. Causality: The choice of a high-pressure hydrogenation is necessary to reduce the stable aromatic pyridine rings. The subsequent Eschweiler-Clarke reaction is a classic and effective method for exhaustive methylation of a primary or secondary amine without the risk of over-alkylation to a quaternary ammonium salt, which can occur with alkyl halides.
Materials:
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2,4'-Bipiperidine
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Formaldehyde (37% aqueous solution)
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Formic acid (98-100%)
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Diethyl ether
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Sodium hydroxide (NaOH) pellets
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Anhydrous magnesium sulfate (MgSO₄)
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Argon or Nitrogen gas supply
Procedure:
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Reaction Setup: To a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2,4'-bipiperidine (1.0 eq).
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Reagent Addition: Under an inert atmosphere, add formic acid (3.0 eq) followed by the slow addition of aqueous formaldehyde (2.2 eq). The addition may be exothermic; cooling in an ice bath may be necessary.
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Reaction Execution: Heat the mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS until the starting material is consumed.
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Workup - Quenching and Basification: Cool the reaction mixture to room temperature. Carefully quench the reaction by slowly adding it to a beaker of crushed ice. Basify the aqueous solution by the portion-wise addition of solid NaOH until the pH is >12. Trustworthiness: This step is critical to deprotonate the amine product, rendering it soluble in organic solvents for extraction.
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Extraction: Transfer the basic aqueous mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). Combine the organic layers.
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Drying and Concentration: Dry the combined organic extracts over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purification: The resulting crude oil can be purified by vacuum distillation or column chromatography on silica gel (using a gradient of dichloromethane/methanol with 1% triethylamine) to yield pure 1'-Methyl-2,4'-bipiperidine.
Analytical Characterization
Unambiguous structural confirmation is paramount. A combination of mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy provides a self-validating system for identity and purity assessment.
Predicted Spectroscopic Signatures
| Technique | Expected Features |
| Mass Spectrometry (EI) | Molecular Ion (M⁺): m/z 182. Key Fragments: m/z 98 (cleavage yielding the 1-methyl-piperidin-4-yl cation), m/z 84 (unsubstituted piperidine radical cation). |
| Infrared (IR) Spectroscopy | ~3350 cm⁻¹: N-H stretch (secondary amine), typically weak to medium intensity. 2950-2800 cm⁻¹: Aliphatic C-H stretches. ~1450 cm⁻¹: C-H bending vibrations. 1200-1000 cm⁻¹: C-N stretches in the fingerprint region. |
| ¹H NMR (400 MHz, CDCl₃) | ~2.25 ppm: Singlet, 3H (N-CH₃). ~3.5-2.5 ppm: Complex multiplets, protons alpha to nitrogen atoms. ~1.9-1.4 ppm: Complex multiplets, remaining piperidine ring protons. Variable (broad): N-H proton, exchanges with D₂O. |
| ¹³C NMR (100 MHz, CDCl₃) | ~60-50 ppm: Carbons adjacent to nitrogen atoms. ~46 ppm: N-CH₃ carbon. ~40-20 ppm: Remaining aliphatic ring carbons. |
Protocol: Sample Preparation for NMR Analysis
Expertise: Proper sample preparation is crucial for acquiring high-quality, reproducible NMR data. The choice of solvent is dictated by the analyte's solubility, and the use of a deuterated solvent is necessary to avoid large interfering solvent signals.
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Sample Weighing: Accurately weigh 5-10 mg of purified 1'-Methyl-2,4'-bipiperidine directly into a clean, dry NMR tube.
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Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) using a glass pipette.
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Homogenization: Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved. A clear, homogeneous solution should be obtained.
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Internal Standard (Optional): For quantitative NMR (qNMR), a known amount of an internal standard (e.g., tetramethylsilane, TMS, typically pre-added to the solvent by the manufacturer at 0 ppm) is required.
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Analysis: Insert the prepared sample into the NMR spectrometer and proceed with data acquisition.
Potential Applications in Drug Discovery
The bipiperidine motif is a privileged scaffold in medicinal chemistry, appearing in compounds targeting a wide range of receptors and enzymes. For instance, related piperidine structures are key components in novel NMDA receptor antagonists and analgesics.[4][5] 1'-Methyl-2,4'-bipiperidine, as a specific isomer, represents a novel chemical entity that can be explored for various biological activities.
A Logical Framework for Biological Screening
A systematic approach is required to evaluate the therapeutic potential of a new molecular entity.
Caption: A logical workflow for evaluating a novel compound in drug discovery.
Safety, Handling, and Storage
Understanding the hazard profile of a chemical is a prerequisite for its safe handling in a laboratory setting.
GHS Hazard and Precautionary Statements
Based on available data, 1'-Methyl-2,4'-bipiperidine is classified with the following hazards:[1]
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Pictogram: GHS07 (Exclamation Mark)
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Signal Word: Warning
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Hazard Statements:
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Precautionary Statements:
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P264: Wash hands thoroughly after handling.[1]
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P280: Wear protective gloves/eye protection/face protection.[1]
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P302+P352: IF ON SKIN: Wash with plenty of water.[1]
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P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
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Recommendations for Storage
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Condition: Store in a tightly sealed container in a cool, dry, and well-ventilated area.
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Incompatibilities: Keep away from strong oxidizing agents.
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Rationale: As a secondary/tertiary amine, the compound is susceptible to slow air oxidation over time. Storing under an inert atmosphere (Argon or Nitrogen) is recommended for long-term preservation of purity.
Conclusion
1'-Methyl-2,4'-bipiperidine is a distinct chemical entity with defined physicochemical properties that make it a compound of interest for further research, particularly in the fields of medicinal chemistry and materials science. Its synthesis can be achieved through established chemical transformations, and its identity can be rigorously confirmed using standard analytical techniques. Adherence to appropriate safety protocols is essential when handling this compound due to its irritant nature. This guide provides the foundational technical knowledge necessary for scientists to confidently incorporate 1'-Methyl-2,4'-bipiperidine into their research and development programs.
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 870793, 1'-Methyl-1,4'-bipiperidine. Available at: [Link]
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7183041, 1-Methyl-4,4'-bipiperidine. Available at: [Link]
- McCarthy, J. R., et al. (2001). 4-Hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine: A Novel, Potent, and Selective NR1/2B NMDA Receptor Antagonist. Journal of Medicinal Chemistry.
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Georgiadis, T. M., et al. (2005). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. ResearchGate. Available at: [Link]
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